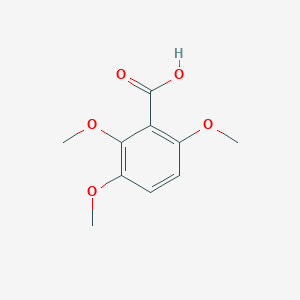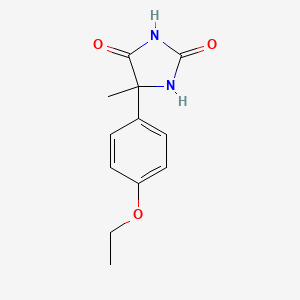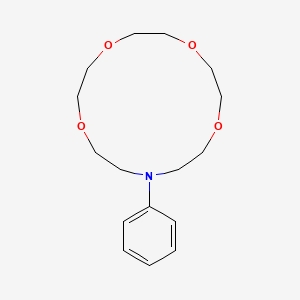![molecular formula C11H17N3O2S B1348272 (5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid CAS No. 462066-86-0](/img/structure/B1348272.png)
(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid” is a specialty product used for proteomics research1. Its molecular formula is C11H17N3O2S1.
Synthesis Analysis
Unfortunately, specific synthesis information for this compound is not readily available in the search results. However, it’s worth noting that various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods23.Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-triazole ring, which is a stable structure and difficult to cleave2. The 1,2,4-triazole ring can act as isosteres of amide, ester, and carboxylic acid2.
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results. However, triazole derivatives are known to have diverse biological activities, which could be attributed to their ability to undergo various chemical reactions23.Physical And Chemical Properties Analysis
The molecular weight of “(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid” is 255.341. Further physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Application in Cancer Research
- Scientific Field : Oncology
- Summary of Application : This compound has been used in the synthesis of hybrid molecules for cancer research .
- Results or Outcomes : Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC 50 values ranging from 15.6 to 23.9 µM, compared with reference drug doxorubicin (19.7 and 22.6 µM, respectively) .
Application in Antibacterial Research
- Scientific Field : Microbiology
- Summary of Application : 1,2,4-Triazoles, which include “(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid”, have been studied for their antibacterial properties .
- Results or Outcomes : The study found that changes in the position of the hydroxyl group did not significantly affect antimicrobial activity .
It’s important to note that the development and application of new compounds often involves extensive research and experimentation. Therefore, the full range of potential applications for a particular compound may not be immediately apparent. Further research is needed to fully understand the potential applications and any associated risks of this compound .
It’s important to note that the development and application of new compounds often involves extensive research and experimentation. Therefore, the full range of potential applications for a particular compound may not be immediately apparent. Further research is needed to fully understand the potential applications and any associated risks of this compound .
Safety And Hazards
Specific safety and hazard information for this compound is not available in the search results. It’s always recommended to handle chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions of research on this compound are not explicitly mentioned in the search results. However, given the diverse biological activities of 1,2,4-triazole derivatives, further research could focus on exploring its potential applications in various fields such as medicine and proteomics23.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-14-10(8-5-3-2-4-6-8)12-13-11(14)17-7-9(15)16/h8H,2-7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHIXPXOCQCHTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)O)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349521 |
Source


|
| Record name | SBB018303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid | |
CAS RN |
462066-86-0 |
Source


|
| Record name | SBB018303 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B1348221.png)


